N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline
Description
This compound features a highly complex polycyclic framework with six nitrogen atoms (hexazatetracyclo) fused to a dimethylaniline group and a pyridin-2-ylmethyl substituent.
Properties
Molecular Formula |
C25H26N8 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline |
InChI |
InChI=1S/C25H26N8/c1-30(2)20-12-10-18(11-13-20)23-29-24-27-16-31(15-19-7-5-6-14-26-19)17-32(24)25-28-21-8-3-4-9-22(21)33(23)25/h3-14,23H,15-17H2,1-2H3,(H,27,29) |
InChI Key |
DLWSAZSWJRGBFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CC=CC=N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline involves multiple steps, including the formation of the hexazatetracyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyridin-2-ylmethyl precursor, followed by cyclization reactions to form the hexazatetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. N,N,4-Tris(pyridin-2-ylmethyl)aniline ()
- Structure : Contains three pyridinylmethyl arms attached to an aniline core.
- Coordination Chemistry : Forms diverse complexes with Cu(II), Co(II), and Mn(II), including discrete complexes, dimers, and 1D coordination polymers. The flexibility of the ligand allows structural diversity depending on counterions and solvents .
- Key Difference : Unlike the target compound, this ligand lacks a polycyclic nitrogen framework, reducing rigidity but enhancing conformational adaptability for metal coordination.
c. 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide ()
- Structure : A tricyclic system with oxa- and triaza-heteroatoms, thioether linkage, and a sulfonamide group.
- Applications : Similar polycyclic frameworks are explored for bioactivity, though specific data for this compound are unavailable .
- Key Difference : The inclusion of sulfur and oxygen atoms alters electron distribution compared to the all-nitrogen heterocycles in the target compound.
Physicochemical Properties
Data Table: Comparative Overview
Biological Activity
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C₄₀H₄₅N₁₁
- Molecular Weight: 679.9 g/mol
- IUPAC Name: this compound
- SMILES Notation: CN(C)CCN1CCN(CC1)C2=NC3=NC(=C(C=C3C=N2)C4=CC=CC=C4)C5=CC=C(C=C5)CN6CCC(CC6)C7=NC(=NN7)C8=CC=CC=N8
The compound's intricate structure contributes to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit potent antitumor properties. For instance, analogs of N,N-dimethyl compounds have shown significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control in cancer cells. Specifically:
- Inhibition Potency: Compounds similar to N,N-dimethyl derivatives have demonstrated IC₅₀ values in the low nanomolar range (e.g., 0.004 μM for CDK2 and 0.009 μM for CDK9), indicating strong inhibitory effects on tumor cell proliferation .
The mechanism by which N,N-dimethyl compounds exert their antitumor effects typically involves:
- Cell Cycle Arrest: Induction of G2/M phase arrest in cancer cell lines.
- Apoptosis Induction: Activation of apoptotic pathways through modulation of key proteins involved in apoptosis.
- Targeting Specific Kinases: Direct inhibition of CDK proteins leads to disrupted cell cycle progression and increased apoptosis.
Case Study 1: Efficacy in Cancer Cell Lines
In a study evaluating the efficacy of various N,N-dimethyl derivatives on human cancer cell lines (HCT116), it was observed that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through caspase activation .
Case Study 2: Resistance Mechanisms
Another investigation focused on the ability of N,N-dimethyl derivatives to overcome drug resistance in ABCB1-overexpressing cells. The results indicated that certain analogs maintained cytotoxicity levels comparable to non-resistant cells, suggesting their potential as effective treatments for resistant cancer types .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Compound A | CDK2 Inhibition | 0.004 | Cell cycle arrest |
| Compound B | CDK9 Inhibition | 0.009 | Apoptosis induction |
| N,N-Dimethyl | Antitumor activity | TBD | Multiple pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
